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molecular formula C8H8ClN5 B3024529 2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 543712-91-0

2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No. B3024529
M. Wt: 209.63 g/mol
InChI Key: RNEUJJBEBPMWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576090B2

Procedure details

A mixture of 2,4-dichloropyrimidine (0.967 g, 6.49 mmol), 3-amino-5-methylpyrazole (0.63 g, 6.40 mmol), and ethyldiisopropylamine (2.8 mL, 16.22 mmol) in ethanol (13 mL) was stirred at −10° C. for 2 h, then at r.t. overnight, and finally at 50° C. for 3.5 h. The mixture was concentrated to a total volume of approximately 10 mL. Upon repeated addition of diethylether, (2-chloropyrimidin-4-yl)-(5-methylpyrazol-3-yl)amine (0.258 g, 1.23 mmol, 19%) was obtained as colourless crystals. LC/ESI-MS: m/z=210 [M(35Cl)+H]+; m/z=208 [M(35Cl)−H]−; Rt=230 min.
Quantity
0.967 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:14]=[C:13]([CH3:15])[NH:12][N:11]=1.C(N(C(C)C)C(C)C)C>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:9][C:10]2[CH:14]=[C:13]([CH3:15])[NH:12][N:11]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.967 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.63 g
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred at −10° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at r.t. overnight, and finally at 50° C. for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a total volume of approximately 10 mL
ADDITION
Type
ADDITION
Details
addition of diethylether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=NNC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.23 mmol
AMOUNT: MASS 0.258 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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